
1,9-Dideoxyforskolin
Overview
Description
1,9-Dideoxyforskolin (DDF, C₂₂H₃₄O₅, MW: 378.5 g/mol) is a diterpenoid derivative of forskolin, a natural compound isolated from Coleus forskohlii. Unlike forskolin, DDF lacks hydroxyl groups at positions 1 and 9, rendering it incapable of activating adenylate cyclase (AC) or elevating intracellular cAMP levels . Despite this, DDF retains biological activity through cAMP-independent mechanisms, including ion channel modulation, anti-inflammatory effects, and reversal of multidrug resistance (MDR) in cancer cells .
Preparation Methods
Synthetic Pathways from Ptychantin Precursors
Starting Materials and Initial Transformations
The majority of synthetic routes to 1,9-dideoxyforskolin utilize ptychantin A or B , labdane diterpenoids isolated from the liverwort Ptychanthus striatus, as starting materials . These precursors provide the core bicyclic framework and stereochemical guidance for subsequent modifications. Key steps include:
-
Epoxidation of Δ⁹,¹¹-enol ether : Introduces the C-9 oxygen functionality, which is later removed during deoxygenation .
-
Stereoselective reduction at C-1 : Sodium in tert-butanol reduces the C-1 ketone to a hydroxyl group with axial selectivity, leveraging steric hindrance from 1,3-diaxial C–H bonds at C-3, C-5, and C-9 .
Radical Deoxygenation at C-1
The critical challenge lies in removing the hydroxyl group at the sterically hindered C-1 position. A robust method involves:
-
Thiocarbonylimidazolation : Treatment of intermediate 67 (hydroxy-ketone derived from ptychantin) with thiocarbonyldiimidazole (TCDI) forms a thiocarbonate .
-
Radical cleavage : Using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) under refluxing toluene generates a carbon-centered radical, yielding the deoxygenated product .
This two-step sequence achieves 98% efficiency in C-1 deoxygenation, pivotal for avoiding byproducts .
Optimized Synthetic Route
Stepwise Progression and Yields
The most efficient reported synthesis (8 steps, 37% overall yield) proceeds as follows :
Step | Transformation | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Epoxidation of Δ⁹,¹¹-enol ether | m-Chloroperbenzoic acid (MCPBA), CH₂Cl₂ | 85 |
2 | Hydrolysis of enol ether | Camphorsulfonic acid (CSA), MeOH | 89 |
3 | Protection of C-7 hydroxy group | Ac₂O, pyridine | 93 |
4 | Thiocarbonylimidazolation at C-1 | TCDI, CH₂Cl₂, 0°C to rt | 95 |
5 | Radical deoxygenation | Bu₃SnH, AIBN, toluene, reflux | 98 |
6 | Deprotection of C-7 acetate | K₂CO₃, MeOH | 96 |
7 | Oxidation at C-6 | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 88 |
8 | Final acetylation | Ac₂O, DMAP, CH₂Cl₂ | 91 |
Stereochemical Considerations
-
C-9 configuration : The Δ⁹,¹¹-enol ether’s conformation dictates cis-epoxidation, ensuring the correct stereochemistry prior to deoxygenation .
-
C-1 deoxygenation : Radical intermediates adopt the least hindered trajectory, preserving the β-oriented vinyl group at C-3 .
Alternative Strategies and Limitations
Challenges in Scalability
-
Tributyltin hydride toxicity : Limits industrial application, prompting research into metal-free radical sources .
-
Purification bottlenecks : Chromatographic separation of diastereomers during epoxidation reduces throughput .
Analytical Characterization
Critical data for verifying synthetic success include:
Chemical Reactions Analysis
Types of Reactions
1,9-Dideoxyforskolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various forskolin derivatives with modified functional groups. These derivatives are often used in research to study the biological activity of forskolin and its analogs .
Scientific Research Applications
Modulation of Drug Sensitivity
One significant application of DDF is its ability to modulate cellular sensitivity to chemotherapeutic agents. Research has demonstrated that DDF enhances the uptake of vinblastine (VBL), a chemotherapeutic drug, in multidrug-resistant cancer cells. Specifically, a study found that DDF increased the VBL uptake by 13.6-fold in resistant KB-GRC1 cells compared to controls, indicating its potential as a sensitizing agent in cancer therapy . This effect appears to be independent of cAMP activation, suggesting that DDF may inhibit P-glycoprotein (PGP)-mediated efflux mechanisms, which are often responsible for drug resistance in cancer cells .
Neuropharmacological Effects
DDF has also been investigated for its neuropharmacological effects. It has been shown to inhibit responses mediated by GABA receptors without activating adenylate cyclase. This suggests a direct interaction with ion channels or other neuronal signaling pathways . Such properties make DDF a candidate for studying neuroplasticity and the modulation of synaptic transmission.
Biochemical Properties
DDF serves as a negative control for forskolin in various biochemical assays due to its inability to stimulate adenylyl cyclase . This characteristic allows researchers to delineate the specific pathways activated by forskolin from those influenced by other compounds.
Case Study 1: Cancer Therapy Enhancement
In a study examining the effects of DDF on drug-resistant cancer cells, researchers treated KB-GRC1 cells with varying concentrations of DDF alongside VBL. The results indicated that DDF significantly lowered the IC50 of VBL from 18.9 nM to 2.7 nM, demonstrating its potential utility in overcoming drug resistance in cancer therapy .
Case Study 2: Neurotransmitter Modulation
Another study explored the effects of DDF on neurotransmitter release and synaptic plasticity. The findings revealed that while forskolin increased cAMP levels and enhanced neurotransmitter release, DDF did not produce similar effects, highlighting its role as an antagonist in certain signaling pathways . This property could be pivotal for developing treatments for neurological disorders where modulation of neurotransmitter systems is essential.
Comparative Analysis Table
Mechanism of Action
1,9-Dideoxyforskolin does not stimulate adenylyl cyclase, unlike forskolin . It acts as a biologically inactive analog, making it useful as a negative control in experiments. The compound’s mechanism of action involves its interaction with forskolin binding sites without activating the enzyme . This allows researchers to study the effects of forskolin without the confounding influence of adenylyl cyclase activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Forskolin
Forskolin is the parent compound of DDF and a potent AC activator (IC₅₀: 41 nM for type I AC) . Key differences include:
- Structural Features : Forskolin has hydroxyl groups at positions 1 and 9, critical for AC activation. DDF lacks these groups, abolishing cAMP-dependent activity .
- Mechanistic Divergence :
- Ca²⁺ Channel Blockade : In rat cerebellar granule cells, 100 µM forskolin reduced depolarization-induced [Ca²⁺]i by 20%, while DDF achieved 71% inhibition (IC₅₀: 54 µM) via direct voltage-gated Ca²⁺ channel blockade .
- Drug Resistance Modulation : Forskolin and DDF both enhance vinblastine (VBL) sensitivity in MDR cells, but DDF’s hydrophobicity (LogP: 3.43 vs. forskolin’s lower LogP) improves membrane permeability, increasing intracellular VBL retention .
- Therapeutic Effects :
1-Decoxyforskolin (DF)
DF retains a hydroxyl group at position 9 but lacks the 1-OH group:
- AC Activation : DF shows partial AC activation compared to forskolin but is less potent .
- Hydrophilicity : DF’s intermediate hydrophilicity (between forskolin and DDF) correlates with moderate VBL sensitization in MDR cells .
Pharmacological and Mechanistic Insights
Ion Channel Modulation
- Ca²⁺ Channels : DDF inhibits voltage-gated Ca²⁺ currents (63% inhibition at 100 µM) in cerebellar neurons, a mechanism independent of cAMP . In contrast, forskolin’s Ca²⁺ inhibition is cAMP-dependent and weaker .
- K⁺ Channels : DDF activates calcium-dependent K⁺ channels in rat uterine rings, paradoxically linked to cAMP in one study —a finding conflicting with its established cAMP-independent profile .
Multidrug Resistance Reversal
In MDR cancer cells overexpressing P-glycoprotein (PGP):
Compound | Hydroxyl Groups | VBL Uptake Enhancement | Hydrophilicity (LogP) |
---|---|---|---|
Forskolin | 1, 7, 9-OH | Moderate | High |
DF | 7, 9-OH | Intermediate | Moderate |
DDF | 7-OH | Strongest | Low (3.43) |
DDF’s hydrophobicity enhances membrane penetration, increasing intracellular VBL accumulation and reversing PGP-mediated efflux .
Anti-Inflammatory and Analgesic Effects
DDF outperforms forskolin in inflammation models:
- Carrageenin-Induced Edema : ED₅₀ = 2.2 mg/kg (DDF) vs. forskolin’s weaker effect .
- Mechanism : Likely involves inhibition of NF-κB or COX-2 pathways, though exact targets remain unconfirmed .
Contradictions and Unresolved Mechanisms
- cAMP Paradox : One study attributed DDF’s uterine relaxation to AC activation , conflicting with its classification as an AC-inactive analog . This discrepancy suggests context-dependent effects or off-target interactions.
- Vesicular Transport : DDF reverses Brefeldin A (BFA)-induced Golgi disruption (IC₅₀ ≈ 60 µM) independently of cAMP, possibly via COPI/KDEL pathway modulation .
Biological Activity
1,9-Dideoxyforskolin is a structural analogue of forskolin, a compound known for its ability to activate adenylate cyclase, thereby increasing cyclic AMP (cAMP) levels in cells. Unlike forskolin, this compound does not stimulate adenylate cyclase but exhibits significant biological activities, particularly as an inhibitor of cyclic AMP phosphodiesterase and modulator of calcium channels.
This compound primarily acts through the inhibition of cyclic AMP phosphodiesterase (PDE), making it a more potent inhibitor compared to forskolin. This inhibition leads to increased levels of cAMP within cells, which can have various downstream effects on cellular signaling pathways. Furthermore, it has been shown to stimulate protein kinase C (PKC) activity in renal epithelial cells, suggesting a role in modulating various signaling pathways independent of cAMP accumulation .
Table 1: Comparison of Biological Activities
Activity Type | Forskolin | This compound |
---|---|---|
Adenylate Cyclase Activation | Yes | No |
Inhibition of PDE | Less potent | More potent |
Calcium Channel Modulation | Minimal effect | Significant inhibition |
Protein Kinase C Stimulation | Yes | Yes |
Effects on Calcium Channels
Research indicates that this compound significantly inhibits voltage-activated calcium currents in rat cerebellar granule cells. In experiments using patch-clamp techniques, it was found that at a concentration of 100 µM, this compound inhibited these currents by approximately 63%, while forskolin showed no significant effect under the same conditions . This suggests that this compound may have potential therapeutic applications in conditions where modulation of calcium signaling is beneficial.
Neuroplasticity and GABA Receptor Interaction
This compound has also been implicated in the modulation of GABA receptor function. In studies involving synaptoneurosomes from rat cerebral cortex, it was observed that this compound inhibited muscimol-induced chloride uptake in a concentration-dependent manner. This effect is notable because it occurs independently of cAMP activation, indicating a direct interaction with GABA receptors . The IC50 for this inhibitory effect was reported to be around 1.3 mM.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in neuropharmacology and cellular signaling:
- Neuroprotection : In vitro studies suggest that the compound may protect against excitotoxicity in neuronal cultures by modulating intracellular calcium levels.
- Mood Stabilizers : Investigations into mood stabilizers revealed that treatments affecting neuroplasticity also influence the phosphorylation state of proteins involved in synaptic function. The role of this compound in such contexts warrants further exploration .
Q & A
Basic Research Questions
Q. What experimental approaches are used to assess 1,9-Dideoxyforskolin’s role in modulating multidrug resistance (MDR) in cancer cells?
- Methodological Answer: Time-course concentration assays comparing this compound with analogs (e.g., forskolin and 1-deoxyforskolin) can reveal its cellular uptake kinetics and potency in reversing drug efflux. Fluorescent substrate accumulation assays (e.g., using vinblastine) combined with competitive binding studies are critical to evaluate its interaction with ABC transporters like P-glycoprotein. These experiments should include controls for adenylate cyclase activity to isolate cAMP-independent effects .
Q. How can researchers evaluate the compound’s biphasic effect on intracellular cAMP levels?
- Methodological Answer: Conduct dose-response experiments (0–100 µM) to measure cAMP accumulation in target cells (e.g., neuronal or endocrine cells) using radioimmunoassays or ELISA. Time-course studies (0–60 minutes) are necessary to capture transient vs. sustained effects. To distinguish direct adenylate cyclase modulation from secondary pathways, use adenylate cyclase inhibitors (e.g., SQ22536) and compare results with forskolin, its active analog .
Q. What standardized protocols ensure compound purity and structural verification in experimental studies?
- Methodological Answer: High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight validation are essential. Cross-referencing with CAS No. 64657-18-7 and supplier certifications (e.g., Sigma-Aldrich D3658) ensures batch consistency .
Advanced Research Questions
Q. How can contradictory data on this compound’s cAMP modulation be resolved?
- Methodological Answer: Dual-phase experimental designs are recommended: (1) Low concentrations (1–10 µM) to study cAMP suppression via glucose transporter inhibition, and (2) higher concentrations (>20 µM) to assess off-target adenylate cyclase activation. Use adenylate cyclase-deficient cell lines or CRISPR-edited models to isolate cAMP-independent mechanisms .
Q. What methodologies elucidate this compound’s cAMP-independent modulation of ion channels?
- Methodological Answer: Patch-clamp electrophysiology in cardiac myocytes or neuronal cells can quantify voltage-dependent Na+/Ca2+ channel activity. Combine with calcium imaging (e.g., Fura-2 AM) to measure Ca2+ influx under K+ depolarization. Pharmacological blockers (e.g., DIDS for Cl− channels) help identify specific targets .
Q. How does this compound restore PP2A activity in BCR/ABL+ leukemia models?
- Methodological Answer: Use imatinib-sensitive/resistant BCR/ABL+ cell lines to measure PP2A activity via phosphatase assays (e.g., malachite green detection). Clonogenic assays and xenograft models validate leukemogenic potential reduction. Transcriptomic profiling (RNA-seq) identifies downstream targets like c-MYC or AKT .
Q. What experimental designs clarify its role in steroidogenesis inhibition?
- Methodological Answer: Rat Leydig cell models treated with this compound (10–50 µM) can quantify androstenedione/testosterone ratios via LC-MS. Glucose deprivation controls and GLUT1/4 knockdown (siRNA) isolate glucose transport-dependent effects on 17β-hydroxysteroid dehydrogenase (17βHSD) activity .
Q. How to investigate its potentiation of GABAAR currents in O-GlcNAcylation-dependent pathways?
- Methodological Answer: Whole-cell patch-clamp recordings in hippocampal slices under GlcN+TMG-induced O-GlcNAc iLTD conditions. Co-application with adenylate cyclase/PKA inhibitors (e.g., SQ22536, H-89) confirms cAMP-independent potentiation. Normalize eIPSC amplitudes post-O-GlcNAc iLTD to quantify rescue efficacy .
Q. Data Contradiction & Mechanistic Analysis
Q. How to address conflicting reports on this compound’s role in glucose transport inhibition vs. metabolic modulation?
- Methodological Answer: Compare glucose uptake assays (e.g., 2-NBDG fluorescence) in adipocytes vs. cancer cells. Use cytochalasin B binding competition assays to confirm GLUT1/4 affinity. Transcriptomic analysis (e.g., RNA-seq) identifies tissue-specific regulatory networks, while metabolomics (GC-MS) profiles downstream ATP/NADPH flux .
Q. What strategies differentiate its direct vs. indirect effects on nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer: Single-channel recordings in PC12 cells or chromaffin cells under nicotine stimulation. Co-application with α-bungarotoxin (nAChR antagonist) and calcium imaging distinguishes direct receptor blockade from downstream Ca2+ signaling interference. Cross-validate with forskolin analogs lacking adenylate cyclase activity .
Properties
IUPAC Name |
[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040384 | |
Record name | 1,9-Dideoxyforskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64657-18-7 | |
Record name | (-)-1,9-Dideoxyforskolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,9-Dideoxyforskolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-Dideoxyforskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,9-DIDEOXYFORSKOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.